![molecular formula C4H12NO8P B10776915 [(2S,3R)-2,3,4-trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate](/img/structure/B10776915.png)
[(2S,3R)-2,3,4-trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Threonohydroxamate 4-Phosphate: is a small molecule with the chemical formula C4H12NO8P . It is an experimental compound that has been studied for its potential biological and chemical properties. The compound is known for its involvement in enzymatic reactions, particularly those catalyzed by 3-keto-L-gulonate-6-phosphate decarboxylase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Threonohydroxamate 4-Phosphate typically involves the reaction of L-threonine with hydroxylamine and subsequent phosphorylation. The reaction conditions often require a controlled environment with specific pH and temperature to ensure the proper formation of the compound .
Industrial Production Methods: Currently, there are no established industrial production methods for L-Threonohydroxamate 4-Phosphate due to its experimental nature. Most of the synthesis is carried out in research laboratories under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: L-Threonohydroxamate 4-Phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The hydroxamate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of different phosphorylated derivatives .
Scientific Research Applications
L-Threonohydroxamate 4-Phosphate has several scientific research applications, including:
Chemistry: It is used as a model compound to study enzymatic reactions and catalytic mechanisms.
Biology: The compound is studied for its role in metabolic pathways, particularly those involving L-ascorbate utilization.
Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medical uses have been established yet.
Industry: Its applications in industry are limited due to its experimental status.
Mechanism of Action
The mechanism of action of L-Threonohydroxamate 4-Phosphate involves its interaction with specific enzymes. For example, it acts as a substrate for 3-keto-L-gulonate-6-phosphate decarboxylase, leading to the formation of L-xylulose 5-phosphate and carbon dioxide. The reaction proceeds through a 1,2-enediolate intermediate stabilized by magnesium ions and specific active site residues .
Comparison with Similar Compounds
L-Gulonate 6-Phosphate: Another substrate for 3-keto-L-gulonate-6-phosphate decarboxylase.
L-Xylulose 5-Phosphate: A product of the enzymatic reaction involving L-Threonohydroxamate 4-Phosphate.
Orotidine 5’-Phosphate: A compound with a similar enzymatic decarboxylation mechanism.
Uniqueness: L-Threonohydroxamate 4-Phosphate is unique due to its specific interaction with 3-keto-L-gulonate-6-phosphate decarboxylase and its role in the formation of a 1,2-enediolate intermediate. This makes it a valuable compound for studying enzymatic mechanisms and catalytic processes .
Properties
Molecular Formula |
C4H12NO8P |
|---|---|
Molecular Weight |
233.11 g/mol |
IUPAC Name |
[(2S,3R)-2,3,4-trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate |
InChI |
InChI=1S/C4H12NO8P/c6-2(1-13-14(10,11)12)3(7)4(8)5-9/h2-9H,1H2,(H2,10,11,12)/t2-,3+,4?/m0/s1 |
InChI Key |
CSVKNYIFCYRDJM-URORKIPUSA-N |
Isomeric SMILES |
C([C@@H]([C@H](C(NO)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C(C(C(NO)O)O)O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


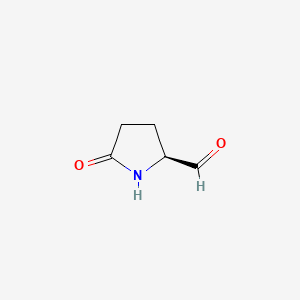
![N,N-[2,5-O-[Dibenzyl]-glucaryl]-DI-[isoleucyl-amido-methane]](/img/structure/B10776838.png)
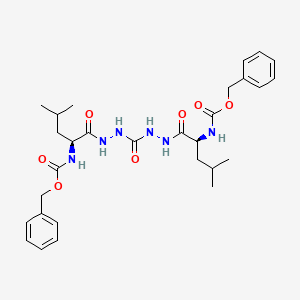
![2-[[(2S)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B10776855.png)
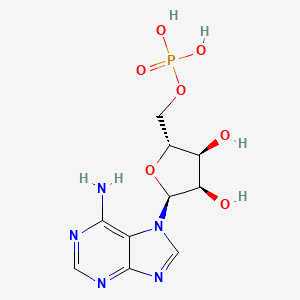
![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R,6R)-5-fluoro-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B10776868.png)
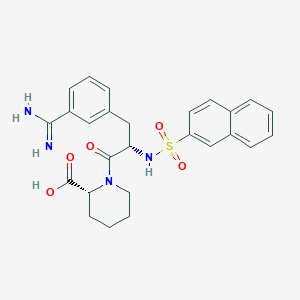
![2-[2-[(1R,2R)-1-amino-2-hydroxypropyl]-5-hydroxy-4-[(E)-indol-3-ylidenemethyl]imidazol-1-yl]acetic acid](/img/structure/B10776870.png)

![(3R,4S,5S,6R)-2-[[4-[(S)-hydroxy(methoxy)methyl]phenyl]methyl]-7-[[4-(hydroxymethyl)phenyl]methyl]-1,1-dioxo-3,6-bis(phenoxymethyl)-1,2,7-thiadiazepane-4,5-diol](/img/structure/B10776880.png)

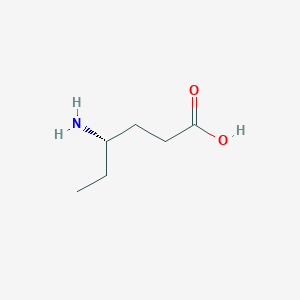
![8-Benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(naphthalen-2-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10776898.png)
![3,4-Dihydroxy-2-[(methylsulfanyl)methyl]-5-(4-oxo-4,5-dihydro-3H-pyrrolo[3,2-D]pyrimidin-7-YL)pyrrolidinium](/img/structure/B10776911.png)
